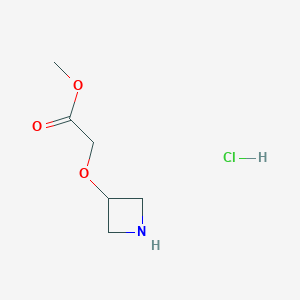

Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

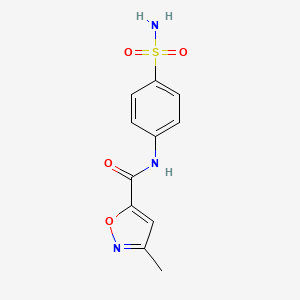

“Methyl 2-(azetidin-3-yloxy)acetate;hydrochloride” is a chemical compound with the molecular formula C6H12ClNO3 . It has a molecular weight of 181.62 . This compound is intended for research use only and is not for human or veterinary use.

Synthesis Analysis

The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has been described in a research paper . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H11NO3.ClH/c1-9-6(8)4-10-5-2-7-3-5;/h5,7H,2-4H2,1H3;1H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .Physical and Chemical Properties Analysis

“this compound” is a powder that should be stored in an inert atmosphere at 2-8°C . No data is available for its boiling point .Scientific Research Applications

Antibacterial Activity

- The compound has been synthesized and evaluated for its growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (Desai et al., 2001).

Heteroatom-Activated Antibiotics

- A study described the synthesis of azetidinyl oxy acetic acids, which showed significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Potential Antidepressant and Nootropic Agents

- Schiff’s bases and azetidinones of isonocotinyl hydrazone have been synthesized and investigated for their antidepressant and nootropic activities (Thomas et al., 2016).

Synthesis of Monocyclic β-Lactams

- Research on the enantiospecific synthesis of monocyclic β-lactams using ester enolates and silylimines has been conducted (Andreoli et al., 1991).

Antihypertensive α-Blocking Agents

- Synthesis and reactions of certain compounds, including methyl 2-(thiazol-2-ylcarbamoyl)acetate, have been studied for their potential as antihypertensive α-blocking agents (Abdel-Wahab et al., 2008).

Synthesis of Carbapenem Key Intermediate

- The ionic hydrosilation of the 3-acetyl-2-azetidinone derivative for the synthesis of carbapenem key intermediates has been explored (Kobayashi et al., 1989).

Amino Acid Derivatives

- A study reported the synthesis of novel heterocyclic amino acid derivatives containing azetidine and oxetane rings (Gudelis et al., 2023).

Nicotinic Acetylcholine Receptor Binding

- Research on the binding properties of azetidine derivatives to nicotinic acetylcholine receptors in vivo has been conducted (Doll et al., 1999).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name |

methyl 2-(azetidin-3-yloxy)acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-10-5-2-7-3-5;/h5,7H,2-4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVGYZFUEJVLOHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2243521-68-6 |

Source

|

| Record name | methyl 2-(azetidin-3-yloxy)acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-ethyl 4-((4-((3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2759657.png)

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2759658.png)

![1-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)methyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2759665.png)

![1-allyl-4-(1-(4-(2,6-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2759669.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(methylsulfonyl)phenyl)amino)thiazole-4-carboxamide](/img/structure/B2759670.png)

![Benzyl N-5-azaspiro[2.4]heptan-1-ylcarbamate hydrochloride](/img/structure/B2759671.png)

![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2759672.png)

![3-amino-2-methyl-5-(4-methylphenyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2759679.png)